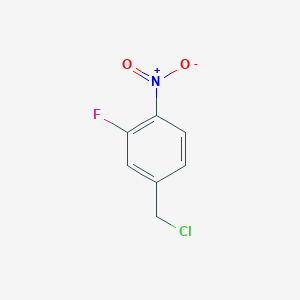

4-(Chloromethyl)-2-fluoro-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(Chloromethyl)-2-fluoro-1-nitrobenzene" is a chemical that is not directly mentioned in the provided papers, but its related compounds have been studied extensively. These compounds are typically characterized by the presence of chloro, fluoro, and nitro substituents on a benzene ring, which can significantly affect their chemical reactivity and physical properties. The papers provided discuss various derivatives of chloro-nitrobenzene compounds and their applications in synthesis and reactivity studies.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material for the synthesis of various heterocyclic compounds, which are important in drug discovery . Another study reports the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is a key intermediate for the preparation of pesticides . These syntheses involve chlorosulfonation, reduction, and cyclization reactions, highlighting the versatility of chloro-nitrobenzene derivatives as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzene derivatives is crucial in determining their reactivity. For example, the crystal structure of 4-chloronitrobenzene shows orientational disorder in the solid state, which is indicative of the presence of significant disorder in the material . This disorder can affect the material's physical properties and reactivity. The structure-reactivity correlation is also evident in the study of photochemical reactions in organic crystals, where the molecular structure determines the site of intramolecular hydrogen abstraction .

Chemical Reactions Analysis

The reactivity of chloro-nitrobenzene derivatives is influenced by the electronic properties of the substituents. The study of 4-substituted 1-chloro-2-nitrobenzenes reveals that the kinetic parameters of GSH conjugation reactions correlate well with the electronic properties of the substituents . Additionally, the introduction of electron-withdrawing substituents such as pentafluorosulfanyl and perfluoroalkylthio groups into the aromatic ring activates the halogen substituent towards nucleophilic attack, allowing for various nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents. The presence of orientational disorder in 4-chloronitrobenzene results in large thermal motion and affects its solid-state properties . The electronic, steric, and lipophilic properties of the substituents also play a significant role in the reactivity of these compounds, as seen in the structure-activity relationships of 4-substituted 1-chloro-2-nitrobenzenes .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Processes : 4-(Chloromethyl)-2-fluoro-1-nitrobenzene is involved in various synthesis processes. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is synthesized using a related compound, demonstrating the utility of such chemicals in producing complex organic compounds with specific properties (Sweeney, McArdle, & Aldabbagh, 2018).

Spectroscopy Analysis : The infrared and Raman spectra of closely related compounds, such as 1-(chloromethyl)-4-fluorobenzene, have been extensively studied, highlighting the importance of these compounds in molecular spectroscopy and structure determination (Seth-Paul & Shino, 1975).

Chemical Reactions and Mechanisms

Electrophilic Substitution : Research has shown the potential of derivatives of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene in electrophilic substitution reactions. For instance, the nucleophilic substitution of nitrite by fluoride in aromatic compounds offers insights into the reactivity of these compounds (Effenberger & Streicher, 1991).

Reduction Processes : Studies have shown that compounds like 4-(Chloromethyl)-2-fluoro-1-nitrobenzene can be effectively reduced under certain conditions, leading to the formation of useful intermediates for further chemical synthesis (Wen-xia, 2014).

Charge Control in Reactions : The SNAr (nucleophilic aromatic substitution) reactions involving derivatives of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene have been studied to understand the influence of charge control in chemical reactions, which is crucial for designing specific chemical processes (Cervera, Marquet, & Martin, 1996).

Applications in Organic Chemistry

Versatile Reactivity : The reactivity of related compounds, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), demonstrates the versatility of these compounds in organic chemistry. They can serve as mediators or catalysts in various functionalizations of organic compounds, indicating similar potential applications for 4-(Chloromethyl)-2-fluoro-1-nitrobenzene (Stavber & Zupan, 2005).

Palladium-Catalyzed Reactions : The amination and coupling reactions of similar fluorinated nitrobenzenes, catalyzed by palladium, offer insights into the potential of 4-(Chloromethyl)-2-fluoro-1-nitrobenzene in complex organic syntheses (Kim & Yu, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWIVHSCVRIOAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B3006156.png)

![N-(o-tolyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)